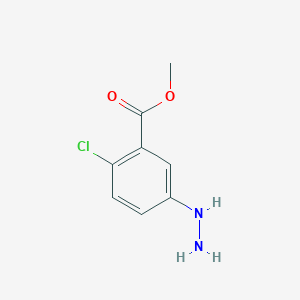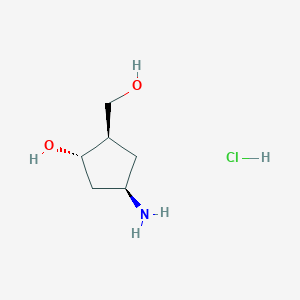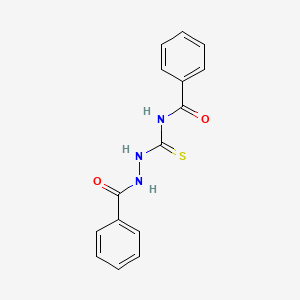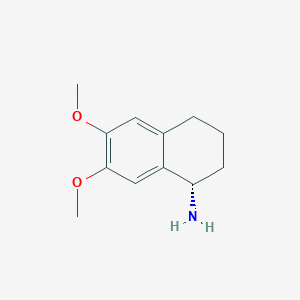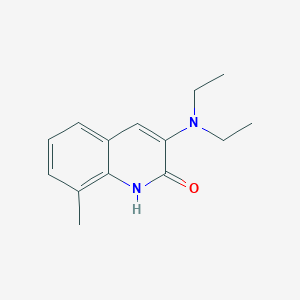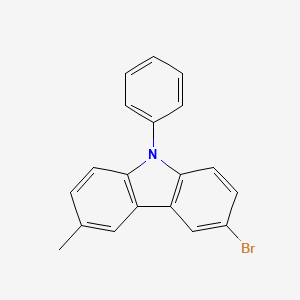
O5'-Succinylvitamin B12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O5’-Succinylvitamin B12 is a derivative of vitamin B12, also known as cobalamin. Vitamin B12 is a water-soluble vitamin that plays a crucial role in the normal functioning of the brain and nervous system, as well as in the formation of red blood cells. O5’-Succinylvitamin B12 is specifically modified at the 5’ position with a succinyl group, which can influence its biochemical properties and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O5’-Succinylvitamin B12 typically involves the succinylation of vitamin B12. This process can be achieved through the reaction of vitamin B12 with succinic anhydride in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The reaction is usually carried out at room temperature and monitored using chromatographic techniques to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of O5’-Succinylvitamin B12 may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce vitamin B12, which is then chemically modified to introduce the succinyl group. This method is preferred due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: O5’-Succinylvitamin B12 can undergo various chemical reactions, including:
Oxidation: The cobalt center in the cobalamin structure can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions to form different cobalamin derivatives.
Substitution: The succinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles can be used to substitute the succinyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxocobalamin, while reduction can produce different reduced forms of cobalamin .
Applications De Recherche Scientifique
O5’-Succinylvitamin B12 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis due to its unique cobalt center.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating vitamin B12 deficiency and related disorders.
Industry: Utilized in the production of fortified foods and dietary supplements
Mécanisme D'action
The mechanism of action of O5’-Succinylvitamin B12 involves its role as a cofactor for various enzymes. It participates in the conversion of homocysteine to methionine, a crucial step in DNA synthesis and methylation. The succinyl group modification can influence its binding affinity and specificity for different enzymes, thereby affecting its biological activity .
Comparaison Avec Des Composés Similaires
Cyanocobalamin: The most common form of vitamin B12 used in supplements.
Methylcobalamin: A biologically active form of vitamin B12 involved in methylation reactions.
Hydroxocobalamin: Another form of vitamin B12 used in medical treatments
Uniqueness: O5’-Succinylvitamin B12 is unique due to the presence of the succinyl group, which can alter its chemical and biological properties. This modification can enhance its stability, bioavailability, and specificity for certain enzymatic reactions, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
55729-45-8 |
|---|---|
Formule moléculaire |
C₆₇H₉₂CoN₁₄O₁₇P |
Poids moléculaire |
1455.44 |
Synonymes |
Co-(cyano-κC)-cobinamide Dihydrogen Phosphate (Ester) Inner Salt, 3’-Ester with [1-[5-O-(3-Carboxy-1-oxopropyl)-α-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-κN3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide](/img/structure/B1145533.png)
